molecular formula C17H23FN2O2 B6137060 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide

Cat. No. B6137060
M. Wt: 306.37 g/mol
InChI Key: JLRVNGOQILXTEV-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2009 by a team of researchers at Pfizer, who were studying the structure-activity relationship of CB1 receptor agonists. Since then, FUB-AMB has gained popularity among researchers due to its potent activity at the CB1 receptor and its potential for use in scientific research.

Mechanism of Action

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and food intake, and the modulation of pain perception. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide is its potent activity at the CB1 receptor, which makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes. However, one of the limitations of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide is its potential for abuse and its potential to cause adverse effects in humans. Therefore, it is important to use caution when handling and working with this compound in the laboratory.

Future Directions

There are several future directions for research involving N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide. One area of research could focus on the development of new synthetic cannabinoids that have improved potency and selectivity for the CB1 receptor. Another area of research could focus on the development of new therapeutic applications for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide and other synthetic cannabinoids, particularly in the treatment of neurological and psychiatric disorders. Finally, future research could also focus on the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples.

Synthesis Methods

The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide involves several steps, including the preparation of the starting materials and the coupling reaction between the indazole and the amide. The starting materials are commercially available and can be obtained from chemical suppliers. The coupling reaction is typically carried out using a palladium-catalyzed cross-coupling reaction, which yields N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide in high purity.

Scientific Research Applications

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide has been widely used in scientific research due to its potent activity at the CB1 receptor. It has been shown to have a high affinity for the CB1 receptor and to act as a full agonist at this receptor. This makes it a useful tool for studying the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and mood.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-12(2)9-16(21)19-15-10-17(22)20(11-15)8-7-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRVNGOQILXTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide

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